N1-Ethyl-4-nitro Substitution Yields 4.8-Fold Higher Anticancer Potency in MCF-7 Cells Versus Aldehyde-Modified Triazole Scaffold
In a 2024 comparative study of 1,2,3-triazole core compounds, the introduction of a nitro group at the 4-position (compound H4) produced an IC50 of 31.86 µg/mL against MCF-7 breast cancer cells, compared to an IC50 of 153.5 µg/mL for the aldehyde-modified analog (compound H1)—representing a 4.8-fold potency enhancement [1]. The 1-ethyl-4-nitro-1H-1,2,3-triazole scaffold, as the unadorned nitro-triazole core from which H4 is elaborated, provides the foundational nitro-triazole pharmacophore responsible for this differential activity. The nitro-substituted compound H4 also demonstrated a favorable selectivity index of 1.86 versus normal HUVEC cells, whereas the aldehyde analog H1 exhibited lower selectivity [1].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | Nitro-substituted 1,2,3-triazole derivative (H4): IC50 = 31.86 µg/mL |
| Comparator Or Baseline | Aldehyde-substituted 1,2,3-triazole derivative (H1): IC50 = 153.5 µg/mL |
| Quantified Difference | 4.8-fold lower IC50 (higher potency) for nitro-substituted derivative |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 24-hour exposure |
Why This Matters
This direct head-to-head quantification demonstrates that the nitro-triazole pharmacophore—exemplified by the 1-ethyl-4-nitro-1H-1,2,3-triazole core—confers a quantifiable anticancer potency advantage over alternative triazole modifications, guiding rational selection of nitro-substituted triazole building blocks in medicinal chemistry campaigns targeting breast cancer.
- [1] Ghassan Hameed H, Sahib HB, Sabbar Omran Z. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. 2024;71:1-9. View Source
